molecular formula C10H9NO3 B6358475 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid CAS No. 1471468-86-6

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B6358475
CAS No.: 1471468-86-6
M. Wt: 191.18 g/mol
InChI Key: PKDNLJIYTZMPFM-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO3. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with diethyl oxalate, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDNLJIYTZMPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225047
Record name 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471468-86-6
Record name 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471468-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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